molecular formula C2H8Na2O8P2 B6301184 Disodium Etidronate Hydrate CAS No. 656253-47-3

Disodium Etidronate Hydrate

Cat. No.: B6301184
CAS No.: 656253-47-3
M. Wt: 268.01 g/mol
InChI Key: RCPBHUGBCPLECU-UHFFFAOYSA-L
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Description

Disodium etidronate hydrate, also known as disodium ethane-1-hydroxy-1,1-bisphosphonate, is a non-nitrogen-containing bisphosphonate. Bisphosphonates are compounds characterized by two phosphonate groups bound to a carbon atom. This compound is widely used in the treatment of bone disorders such as osteoporosis and Paget’s disease due to its ability to inhibit osteoclast-mediated bone resorption .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium etidronate hydrate can be synthesized by reacting phosphorus trichloride with acetic acid in the presence of a tertiary amine. Another method involves the reaction of an acetic acid/acetic anhydride mixture with phosphorous acid .

Industrial Production Methods: In industrial settings, this compound is often produced by heating the compound to dehydrate it, transforming it into an amorphous form, and then rehydrating it under controlled humidity conditions. This process ensures the stability of the compound under ambient conditions, making it suitable for manufacturing in solid formulations .

Chemical Reactions Analysis

Types of Reactions: Disodium etidronate hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for bisphosphonates.

    Reduction: Reduction reactions are also rare for this compound.

    Substitution: Substitution reactions can occur, particularly involving the phosphonate groups.

Common Reagents and Conditions: Common reagents used in reactions with this compound include strong acids and bases, which can facilitate the substitution of the phosphonate groups. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various bisphosphonate derivatives, which may have different therapeutic applications .

Scientific Research Applications

Disodium etidronate hydrate has a wide range of scientific research applications:

Mechanism of Action

Disodium etidronate hydrate exerts its effects by binding to hydroxyapatite crystals in bone. When osteoclasts resorb bone, the local acidification releases the bisphosphonate, which is then taken up by the osteoclasts through fluid-phase endocytosis. Inside the osteoclasts, the bisphosphonate inhibits bone resorption by decreasing mineral release and collagen breakdown .

Comparison with Similar Compounds

  • Sodium alendronate
  • Sodium ibandronate
  • Sodium risedronate

Comparison: Disodium etidronate hydrate is unique among bisphosphonates due to its non-nitrogen-containing structure. This makes it less potent than nitrogen-containing bisphosphonates like sodium alendronate, sodium ibandronate, and sodium risedronate. it is still effective in treating bone disorders and has a different side effect profile, which can be advantageous in certain clinical situations .

Properties

IUPAC Name

disodium;(1-hydroxy-1-phosphonatoethyl)phosphonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8O7P2.2Na.H2O/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;1H2/q;2*+1;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPBHUGBCPLECU-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(O)(P(=O)(O)O)P(=O)([O-])[O-].O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8Na2O8P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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